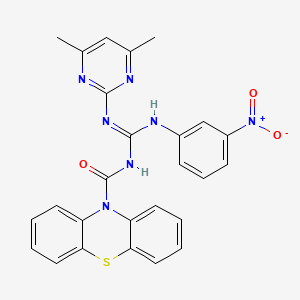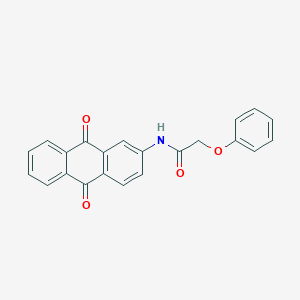![molecular formula C24H22N2O3 B11636101 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11636101.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-3-etoxi-benzamida es un compuesto orgánico sintético que pertenece a la familia de las benzoxazoles. Las benzoxazoles son conocidas por sus diversas actividades biológicas y son ampliamente utilizadas en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[3-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-3-etoxi-benzamida típicamente involucra la reacción de 5,7-dimetil-1,3-benzoxazol con cloruro de 3-etoxi-benzoílo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un solvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica posteriormente por recristalización o cromatografía en columna .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y los residuos, lo que hace que el proceso sea más eficiente y ecológico .
Análisis De Reacciones Químicas
Tipos de reacciones
N-[3-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-3-etoxi-benzamida sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado usando reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo benzoxazol.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados benzoxazol sustituidos.
Aplicaciones Científicas De Investigación
N-[3-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-3-etoxi-benzamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como una sonda fluorescente en varios ensayos químicos.
Biología: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicina: Investigado por sus posibles propiedades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como componente en diodos orgánicos emisores de luz (OLED).
Mecanismo De Acción
El mecanismo de acción de N-[3-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-3-etoxi-benzamida involucra su capacidad de sufrir reacciones de transferencia de electrones fotoinducidas (PET). Cuando se excita por la luz, el compuesto transfiere un electrón desde la porción benzoxazol al anillo fenilo, lo que da como resultado la formación de un catión radical. Este catión radical puede entonces reaccionar con otras moléculas, lo que lleva a la formación de productos fluorescentes u otras modificaciones químicas .
Comparación Con Compuestos Similares
Compuestos similares
- N-[3-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-2-naftamida
- N-[3-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-3,5-dimetoxi-benzamida
- N-[3-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-5-(2-metil-4-nitrofenil)-2-furamida
Singularidad
N-[3-(5,7-dimetil-1,3-benzoxazol-2-il)fenil]-3-etoxi-benzamida es único debido a su alto rendimiento cuántico de fluorescencia y su gran desplazamiento de Stokes, lo que lo hace muy sensible y específico para detectar biomoléculas en células vivas. Además, su estabilidad y citotoxicidad mínima lo hacen adecuado para diversas aplicaciones biológicas .
Propiedades
Fórmula molecular |
C24H22N2O3 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C24H22N2O3/c1-4-28-20-10-6-7-17(14-20)23(27)25-19-9-5-8-18(13-19)24-26-21-12-15(2)11-16(3)22(21)29-24/h5-14H,4H2,1-3H3,(H,25,27) |
Clave InChI |
CEBNPHPWCHMFJU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)
![3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B11636028.png)
![ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
![Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636033.png)
![N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11636039.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)


![8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636070.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide](/img/structure/B11636096.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636109.png)
